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molecular formula C12H17NO2 B8613254 3-(2-Methoxyphenoxy)methyl-pyrrolidine

3-(2-Methoxyphenoxy)methyl-pyrrolidine

Cat. No. B8613254
M. Wt: 207.27 g/mol
InChI Key: YHNDTIPVPOPHNA-UHFFFAOYSA-N
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Patent
US05274097

Procedure details

5.0 g of 10% palladium on activated carbon were added to a solution of 5.0 g (17 mmol) of 1-benzyl-3-(2-methoxyphenoxy)methyl-pyrrolidine and 10.6 g (0.17 mol) of ammonium formate in 300 ml of methanol and the mixture was heated to reflux for 1 hour. After cooling, the solution was separated from the catalyst by filtration and the filtrate was freed from solvent in vacuo. The residue was rendered basic using 1N NaOH and the mixture was extracted using ether. After drying and evaporating, 1.5 g (43%) of the title compound were obtained as an oil.
Name
1-benzyl-3-(2-methoxyphenoxy)methyl-pyrrolidine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([CH2:13][O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[O:21][CH3:22])[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>[Pd].CO>[CH3:22][O:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[O:14][CH2:13][CH:10]1[CH2:11][CH2:12][NH:8][CH2:9]1 |f:1.2|

Inputs

Step One
Name
1-benzyl-3-(2-methoxyphenoxy)methyl-pyrrolidine
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)COC1=C(C=CC=C1)OC
Name
Quantity
10.6 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solution was separated from the catalyst by filtration
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporating

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCC2CNCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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